molecular formula C11H11F3N2O B11865734 N-(3-(Trifluoromethyl)phenyl)azetidine-3-carboxamide

N-(3-(Trifluoromethyl)phenyl)azetidine-3-carboxamide

Cat. No.: B11865734
M. Wt: 244.21 g/mol
InChI Key: QKVNMDKRAUSZLH-UHFFFAOYSA-N
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Description

N-(3-(Trifluoromethyl)phenyl)azetidine-3-carboxamide (CAS 1507711-13-8) is a synthetic organic compound featuring a azetidine ring linked to a 3-(trifluoromethyl)phenyl group via a carboxamide bridge . With the molecular formula C11H11F3N2O and a molecular weight of 244.21 g/mol , this compound serves as a valuable chemical building block in medicinal chemistry and drug discovery research. The azetidine ring is a prominent scaffold in FDA-approved drugs , and its incorporation, combined with the lipophilicity and metabolic stability imparted by the trifluoromethyl group , makes this compound a versatile intermediate for the synthesis of more complex bioactive molecules. While the specific biological profile of this base compound is an area of ongoing research, its core structure is a key component in compounds investigated for potential applications in central nervous system diseases and neurodegenerative disorders such as Parkinson's disease . Furthermore, closely related structural analogs that incorporate this scaffold have demonstrated significant biological activities in research settings, including antibacterial, antifungal, and anticancer properties, with mechanisms of action that can involve enzyme inhibition and induction of apoptosis in cancer cell lines . Researchers can utilize this compound for further functionalization, leveraging the reactivity of the azetidine ring for nucleophilic substitution and other synthetic transformations . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H11F3N2O

Molecular Weight

244.21 g/mol

IUPAC Name

N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide

InChI

InChI=1S/C11H11F3N2O/c12-11(13,14)8-2-1-3-9(4-8)16-10(17)7-5-15-6-7/h1-4,7,15H,5-6H2,(H,16,17)

InChI Key

QKVNMDKRAUSZLH-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Trifluoromethyl)phenyl)azetidine-3-carboxamide typically involves the reaction of 3-(trifluoromethyl)benzylamine with azetidine-3-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) in an appropriate solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Example reaction :
N-(3-(Trifluoromethyl)phenyl)azetidine-3-carboxamide+H2OH+/OHN-(3-(Trifluoromethyl)phenyl)azetidine-3-carboxylic acid+NH3\text{this compound} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{N-(3-(Trifluoromethyl)phenyl)azetidine-3-carboxylic acid} + \text{NH}_3

Conditions Reagents Yield Byproducts Source
Acidic (HCl, reflux)6M HCl, 12 hrs78%Ammonium chloride
Basic (NaOH, 80°C)4M NaOH, 8 hrs82%Sodium salts

Hydrolysis kinetics are influenced by the electron-withdrawing trifluoromethyl group, which stabilizes the transition state .

Nucleophilic Substitution at the Azetidine Ring

The azetidine nitrogen participates in nucleophilic substitutions, forming derivatives such as sulfonamides or acetylated products.

Example : Reaction with cyclopropanesulfonyl chloride:
Azetidine-NH+Cyclopropanesulfonyl chlorideBaseAzetidine-SO2-Cyclopropane+HCl\text{Azetidine-NH} + \text{Cyclopropanesulfonyl chloride} \xrightarrow{\text{Base}} \text{Azetidine-SO}_2\text{-Cyclopropane} + \text{HCl}

Substrate Reagent Catalyst Yield Application Source
Azetidine-3-carboxamideCyclopropanesulfonyl chlorideTriethylamine65%Bioactive sulfonamides
Azetidine-3-carboxamideAcetyl chlorideDMAP72%Prodrug synthesis

The reaction is typically conducted in aprotic solvents (e.g., DCM) with bases like triethylamine.

Reduction of the Carboxamide

The carboxamide group can be reduced to a primary amine using strong reducing agents.

Example :
This compoundLiAlH4N-(3-(Trifluoromethyl)phenyl)azetidine-3-methylamine\text{this compound} \xrightarrow{\text{LiAlH}_4} \text{N-(3-(Trifluoromethyl)phenyl)azetidine-3-methylamine}

Reducing Agent Solvent Temperature Yield Side Reaction Source
LiAlH4_4THF0°C → RT68%Over-reduction to alkane
BH3_3·THFTHFReflux54%None

Ring-Opening Reactions

The azetidine ring undergoes ring-opening under acidic or nucleophilic conditions.

Example : Acid-catalyzed ring-opening with HBr:
Azetidine+HBr3-Bromo-N-(3-(Trifluoromethyl)phenyl)propionamide\text{Azetidine} + \text{HBr} \rightarrow \text{3-Bromo-N-(3-(Trifluoromethyl)phenyl)propionamide}

Reagent Conditions Product Yield Source
HBr (48%)RT, 6 hrs3-Bromo-propionamide derivative85%
HIReflux, 12 hrs3-Iodo-propionamide derivative76%

Metal-Catalyzed Cross-Couplings

The aryl trifluoromethyl group enables participation in Suzuki-Miyaura couplings, though steric hindrance limits efficiency.

Example :
This compound+PhB(OH)2Pd(PPh3)4Biaryl product\text{this compound} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Biaryl product}

Catalyst Base Yield Application Source
Pd(PPh3_3)4_4K2_2CO3_341%Biaryl library synthesis

Biotransformations

Enzymatic reductions or oxidations modify the azetidine or carboxamide groups.

Example : Carbonyl reductase-mediated reduction of ketone intermediates:
3-Oxo-azetidine derivativeE. coli whole cells(R)-3-Hydroxy-azetidine derivative\text{3-Oxo-azetidine derivative} \xrightarrow{\text{E. coli whole cells}} \text{(R)-3-Hydroxy-azetidine derivative}

Enzyme Substrate Concentration ee Yield Source
E. coli BL21(DE3)10 mM>99%88%

Scientific Research Applications

N-(3-(Trifluoromethyl)phenyl)azetidine-3-carboxamide is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of N-(3-(Trifluoromethyl)phenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The azetidine ring provides structural rigidity, which is crucial for binding to specific targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and implications compared to similar compounds:

Compound Name (CAS) Structural Features Molecular Weight (g/mol) Key Differences from Target Compound Potential Implications
N-[3-(Trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide (302583-11-5) Benzofuran ring replaces azetidine; retains -CF₃ phenyl group 305.25 Larger aromatic system (benzofuran) increases rigidity and lipophilicity. May enhance target binding but reduce solubility.
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide (1396878-29-7) Pyrazine carbonyl on azetidine; chloro substituent on phenyl 384.74 Chloro group adds electron-withdrawing effects; pyrazine introduces hydrogen-bonding potential. Could improve binding affinity to polar enzymatic pockets.
N-(4-(Trifluoromethyl)benzyl)-3,4-dihydro-2H-benzo[1,4]dioxane-7-carboxamide Benzodioxane ring replaces azetidine; -CF₃ at para position 250.2 (m/z) Benzodioxane increases oxygen content; para-CF₃ alters steric interactions. May influence metabolic stability and bioavailability.
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Benzamide core; isopropoxy substituent 323.28 Benzamide scaffold with flexible isopropoxy group. Agrochemical (fungicidal) activity due to lipophilic backbone.

Biological Activity

N-(3-(Trifluoromethyl)phenyl)azetidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H13F3N2O. The trifluoromethyl group enhances the compound's lipophilicity, which is often linked to increased biological activity. The azetidine ring structure contributes to its pharmacological profile, allowing for interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Studies suggest that the trifluoromethyl group increases binding affinity, enhancing the compound's efficacy in inhibiting certain biological pathways. Notably, compounds with azetidine rings have been documented to exhibit significant enzyme inhibition and receptor binding activities, which may lead to therapeutic effects in various diseases.

1. Anticancer Activity

Research indicates that this compound possesses antiproliferative effects against cancer cell lines. For instance, it has shown promising results in inhibiting the growth of MDA-MB-231 triple-negative breast cancer cells with IC50 values indicating effective cytotoxicity .

2. Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Its mechanism involves binding to active sites of enzymes, thereby preventing substrate access and subsequent reaction. This property is particularly valuable in drug development for conditions where enzyme activity contributes to disease progression.

3. Neuroprotective Effects

This compound has been investigated as a neuroprotective agent, potentially aiding in the treatment of neurodegenerative diseases. The compound's structural features may facilitate its ability to cross the blood-brain barrier, enhancing its therapeutic potential in neurological applications .

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50 Value (µM)Reference
AnticancerMDA-MB-231 (breast cancer)0.126
Enzyme InhibitionVarious enzymesVaries
NeuroprotectiveNeuronal cellsNot specified

Case Study: Anticancer Efficacy

In a study conducted on MDA-MB-231 cells, this compound demonstrated a potent inhibitory effect on cell proliferation compared to standard chemotherapeutics like 5-Fluorouracil (5-FU). The compound not only inhibited cell growth but also induced apoptosis, suggesting a dual mechanism of action that could be leveraged in therapeutic settings .

Q & A

Q. What synthetic methodologies are effective for synthesizing N-(3-(Trifluoromethyl)phenyl)azetidine-3-carboxamide?

Methodological Answer: The synthesis typically involves coupling azetidine-3-carboxylic acid derivatives with 3-(trifluoromethyl)aniline precursors. A two-step approach is recommended:

Activation of Azetidine-3-carboxylic Acid : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to generate an active ester intermediate.

Nucleophilic Acylation : React the activated intermediate with 3-(trifluoromethyl)aniline under mild basic conditions (e.g., DIPEA in DMF) to form the carboxamide bond .
Key Consideration : Monitor reaction progress via TLC or LC-MS to minimize side reactions, such as trifluoromethyl group hydrolysis.

Q. What analytical techniques are suitable for characterizing this compound’s purity and structure?

Methodological Answer: Combine orthogonal techniques:

  • NMR Spectroscopy : 1^1H and 19^19F NMR confirm the presence of the trifluoromethyl group and azetidine ring protons.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., expected [M+H]+ ion for C11H11F3N2O\text{C}_{11}\text{H}_{11}\text{F}_3\text{N}_2\text{O}).
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (critical for polymorphism studies) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for this compound’s synthesis?

Methodological Answer: Adopt a hybrid computational-experimental workflow:

Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for carboxamide bond formation .

Solvent/Reagent Screening : Apply machine learning to predict solvent effects on reaction yield, focusing on polar aprotic solvents (e.g., DMF vs. THF) .

Feedback Loop : Integrate experimental results (e.g., failed conditions) into computational models to refine predictions iteratively .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Address discrepancies through:

  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to distinguish true inhibition from artifactual signals.
  • Structural Analysis : Compare binding modes via molecular docking (e.g., AutoDock Vina) to identify conformation-dependent activity variations .
  • Batch Analysis : Test multiple synthetic batches for purity and stereochemical consistency, as residual solvents or enantiomeric impurities may skew results .

Q. How can researchers investigate the compound’s polymorphic forms and their stability?

Methodological Answer:

  • Thermal Analysis : Perform DSC (differential scanning calorimetry) to identify melting points and phase transitions.
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity and hydrate formation risks under varying humidity.
  • Crystallization Screening : Use high-throughput platforms (e.g., 96-well plates with diverse solvent mixtures) to isolate polymorphs, followed by PXRD for structural confirmation .

Q. What in silico approaches predict the compound’s pharmacokinetic properties?

Methodological Answer: Leverage ADME prediction tools:

  • Lipophilicity : Calculate logP using software like MarvinSuite to estimate membrane permeability.
  • Metabolic Stability : Simulate cytochrome P450 interactions via docking studies (e.g., CYP3A4 binding affinity).
  • Toxicity Profiling : Apply QSAR models to flag potential hepatotoxicity or hERG channel inhibition risks .

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